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molecular formula C12H17NO4 B178112 2-(Cbz-amino)acetaldehyde Dimethyl Acetal CAS No. 114790-39-5

2-(Cbz-amino)acetaldehyde Dimethyl Acetal

Cat. No. B178112
M. Wt: 239.27 g/mol
InChI Key: SGVVZHZJVANCRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902371B2

Procedure details

N-(Benzyloxycarbonyloxy)succinimide (74.5 Kg) was charged to a 200-gallon reactor, followed by toluene (235.1 Kg). The mixture was stirred for 15 minutes and cooled to 5° C. A solution of aminoacetaldehyde dimethylacetal (30 Kg) and triethylamine (28.9 Kg) in toluene (26.1 Kg) was charged slowly to the reactor over a 1 hour period while maintaining the internal temperature below 30° C. The mixture was stirred at 20° C. until there remained no more than 1.0% CbzOSu, as determined by HPLC. Water (150 Kg) was charged to the reactor and the contents of the reactor were stirred for 15 minutes. The layers were separated and the organic layer was washed with 5% ammonium chloride (2×151 Kg) followed by a water wash (150 Kg). The product was taken onto the next step as a solution, without isolation.
Quantity
74.5 kg
Type
reactant
Reaction Step One
Quantity
30 kg
Type
reactant
Reaction Step Two
Quantity
28.9 kg
Type
reactant
Reaction Step Two
Quantity
26.1 kg
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 kg
Type
reactant
Reaction Step Four
Quantity
235.1 kg
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([O:11]N1C(=O)CCC1=O)=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:19][O:20][CH:21]([O:24][CH3:25])[CH2:22][NH2:23].C(N(CC)CC)C.O>C1(C)C=CC=CC=1>[CH3:19][O:20][CH:21]([O:24][CH3:25])[CH2:22][NH:23][C:9](=[O:11])[O:8][CH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
74.5 kg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)ON1C(CCC1=O)=O
Step Two
Name
Quantity
30 kg
Type
reactant
Smiles
COC(CN)OC
Name
Quantity
28.9 kg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
26.1 kg
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)ON1C(=O)CCC1=O
Step Four
Name
Quantity
150 kg
Type
reactant
Smiles
O
Step Five
Name
Quantity
235.1 kg
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature below 30° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at 20° C. until there
STIRRING
Type
STIRRING
Details
the contents of the reactor were stirred for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with 5% ammonium chloride (2×151 Kg)
WASH
Type
WASH
Details
wash (150 Kg)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
COC(CNC(OCC1=CC=CC=C1)=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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